[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid
Description
Chemical Structure:
The compound [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid (IUPAC name: 2-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetic acid) features a phenyl ring substituted with a methoxy group at position 4, a morpholine sulfonyl group at position 3, and an acetic acid side chain.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-11-3-2-10(9-13(15)16)8-12(11)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZLZRBTEXGDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties of [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic Acid
Molecular Architecture and Functional Groups
The target compound features a phenyl ring substituted at positions 3 and 4 with a morpholine sulfonyl group (-SO₂-morpholine) and a methoxy group (-OCH₃), respectively, along with an acetic acid (-CH₂COOH) side chain at position 1. The morpholine sulfonyl group imparts polarity and hydrogen-bonding capacity, while the methoxy group influences electronic effects on the aromatic ring.
Table 1: Key Physicochemical Properties
Synthesis Methodologies
Willgerodt-Kindler Reaction for Acetic Acid Side-Chain Formation
The Willgerodt reaction is a cornerstone for synthesizing phenylacetic acid derivatives. In this method, 4-methoxyacetophenone undergoes thioamide formation with morpholine and sulfur, followed by alkaline hydrolysis to yield the acetic acid moiety.
Procedure :
- Thioacetomorpholide Synthesis :
A mixture of 4-methoxyacetophenone (50 mmol), morpholine (60 mmol), and sublimed sulfur (60 mmol) is heated at 75°C in the presence of a fluoroboric acid-silica gel catalyst (HBF₄·SiO₂, 2.5 mmol). The reaction produces 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol in 88% yield after 3 hours. - Hydrolysis to Acetic Acid :
The thioacetomorpholide intermediate is refluxed with 10% aqueous NaOH for 4 hours, followed by acidification with HCl to precipitate the crude product. Recrystallization from methanol yields pure this compound.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Thioamide Formation | Morpholine, S₈, HBF₄·SiO₂, 75°C | 88% | 99.3% |
| Alkaline Hydrolysis | 10% NaOH, reflux, 4 h | 65–75% | 99% |
Sulfonation and Morpholine Substitution
Direct sulfonation of 4-methoxyphenylacetic acid introduces the morpholine sulfonyl group at position 3. Chlorosulfonic acid (ClSO₃H) is used to generate a sulfonic acid intermediate, which reacts with morpholine to form the sulfonamide.
Procedure :
- Chlorosulfonation :
4-Methoxyphenylacetic acid is treated with excess ClSO₃H at 0–5°C for 2 hours, yielding 3-chlorosulfonyl-4-methoxyphenylacetic acid. - Morpholine Addition :
The sulfonyl chloride intermediate is reacted with morpholine in acetonitrile at 60°C for 1 hour, followed by aqueous workup. The product is purified via silica gel chromatography.
Key Insight :
The electron-withdrawing sulfonyl group deactivates the aromatic ring, ensuring subsequent reactions occur para to the methoxy group.
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl-acetic acid derivatives.
Scientific Research Applications
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetic Acid Derivatives
Substituent Variations on the Phenyl Ring
Key Observations :
- The morpholine sulfonyl group in the target compound introduces a polar, bulky substituent, likely improving solubility in polar solvents compared to trifluoromethyl or trifluoromethoxy analogs .
- Trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups enhance metabolic resistance but reduce solubility due to hydrophobicity .
Sulfonyl Group Variations
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications |
|---|---|---|---|---|
| 4-(Methylsulfonyl)phenylacetic acid | C₉H₁₀O₄S | 214.24 | 4-SO₂CH₃ | Intermediate for etoricoxib synthesis; lacks methoxy and morpholine groups . |
| (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid | C₁₅H₁₃FNO₅S | 339.34 | 3-F, 4-OCH₃, sulfonamide | Potential protease inhibition due to sulfonamide moiety . |
Key Observations :
Complex Heterocyclic Analogs
Key Observations :
- The target compound’s phenylacetic acid scaffold is less complex than indolizine or quinoxaline derivatives, making it easier to synthesize but possibly less target-specific .
Biological Activity
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic effects, supported by data tables and case studies.
The compound features a methoxy group and a morpholine sulfonyl moiety, which contribute to its biological properties. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby preventing their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can lead to reduced tumor growth.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer).
- Results : The compound exhibited significant inhibitory effects on cell proliferation with IC50 values ranging from 1.52 to 6.31 μM against the tested cancer cell lines, demonstrating selectivity over normal breast cells (MCF-10A) with a selectivity ratio of 5.5 to 17.5 times .
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| MCF-7 | - | - | |
| MCF-10A | - | - |
2. Enzyme Inhibition
The compound has shown promising results in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors:
- Inhibition Potency : The IC50 values for CA IX inhibition ranged from 10.93 nM to 25.06 nM, indicating high potency and selectivity compared to CA II .
| Enzyme | IC50 (μM) |
|---|---|
| CA IX | 0.011 - 0.026 |
| CA II | 1.55 - 3.92 |
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Pathogens Tested : Significant inhibition was observed against Staphylococcus aureus and Klebsiella pneumoniae.
- Results : At a concentration of 50 μg/mL, the compound exhibited an inhibition percentage of approximately 80% against S. aureus .
Case Studies
Several case studies have demonstrated the efficacy of this compound in specific applications:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with the compound led to a significant increase in apoptotic cells, evidenced by a 22-fold increase in annexin V-FITC positive staining compared to control groups .
- Antidiabetic Potential : Research indicated that derivatives containing morpholine structures could exhibit antidiabetic activity by acting as inhibitors of α-glucosidase, suggesting further exploration of related compounds for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
